molecular formula C9H19N3 B1628927 3-{[2-(Diethylamino)ethyl]amino}propanenitrile CAS No. 41832-86-4

3-{[2-(Diethylamino)ethyl]amino}propanenitrile

Cat. No.: B1628927
CAS No.: 41832-86-4
M. Wt: 169.27 g/mol
InChI Key: SNLMPDMSCXQJJZ-UHFFFAOYSA-N
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Description

3-{[2-(Diethylamino)ethyl]amino}propanenitrile (CAS No. 41832-86-4) is a nitrile-containing compound with the molecular formula C₉H₁₉N₃ (FW 169.27). Its structure comprises a propanenitrile backbone functionalized with a diethylaminoethylamino group, resulting in a tertiary amine and a polar nitrile group. This dual functionality confers both basicity (due to the amine) and reactivity (via the nitrile group), making it a versatile intermediate in organic synthesis and coordination chemistry.

Properties

IUPAC Name

3-[2-(diethylamino)ethylamino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3/c1-3-12(4-2)9-8-11-7-5-6-10/h11H,3-5,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLMPDMSCXQJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618387
Record name 3-{[2-(Diethylamino)ethyl]amino}propanenitrile
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URL https://comptox.epa.gov/dashboard/DTXSID60618387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41832-86-4
Record name 3-[[2-(Diethylamino)ethyl]amino]propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41832-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{[2-(Diethylamino)ethyl]amino}propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanism

  • Reactants :
    • 2-(Diethylamino)ethylamine (neat or in solvent).
    • 2,2,6-Trimethyl-1,3-dioxin-4-one (1.0–1.2 equivalents).
  • Solvent : Toluene or solvent-free conditions.
  • Temperature : Reflux (110–115°C).
  • Byproduct Management : Acetone, generated during the reaction, is removed via distillation to drive the reaction to completion.

The reaction forms an intermediate enamine, which undergoes cycloreversion to yield the target nitrile. The crude product typically contains residual amine and acetone but is often used directly in subsequent reactions without purification.

Purification and Characterization

  • Distillation : Vacuum distillation at reduced pressure (e.g., 0.1–1 mmHg) isolates the product.
  • Chromatography : Silica gel chromatography with ethyl acetate/methanol eluents achieves >95% purity.
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃): δ 2.45–2.60 (m, 8H, NCH₂), 2.70 (t, 2H, CH₂CN), 3.40 (q, 2H, NHCH₂).
    • IR : 2245 cm⁻¹ (C≡N stretch).

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

The patent EP2264027A1 implies scalability through:

  • Continuous Distillation : In-line removal of acetone improves yield (>85% theoretical).
  • Catalyst Recycling : Palladium on charcoal (5% w/w) in hydrogenation steps minimizes waste.

Comparative Analysis of Methods

Parameter Condensation Route Alkylation Route
Yield 70–80% (crude) Not reported
Purity 90–95% (distilled) Hypothetical
Scalability Industrial-ready Lab-scale
Byproducts Acetone HCl, oligomers
Reaction Time 4–6 hours 12–24 hours

The condensation method is favored for industrial applications due to shorter reaction times and established protocols. The alkylation route remains speculative but offers avenues for further research.

Chemical Reactions Analysis

3-{[2-(Diethylamino)ethyl]amino}propanenitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-{[2-(Diethylamino)ethyl]amino}propanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.

    Medicine: Research into potential therapeutic applications, particularly in drug development, is ongoing.

    Industry: It is used in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of 3-{[2-(Diethylamino)ethyl]amino}propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the propanenitrile core but differing in substituents, electronic properties, and applications.

Substituent Variation in Aliphatic Amine-Functionalized Propanenitriles

a. 3-(Dimethylamino)propanenitrile

  • Structure: Features a dimethylamino group instead of diethylamino.
  • Molecular Formula : C₅H₁₀N₂ (FW 98.15).
  • Lower lipophilicity (logP ~0.5 vs. ~1.2 for the diethyl analog) may influence solubility in non-polar solvents.

b. 3-[2-Cyanoethyl(propyl)amino]propanenitrile (CAS 1555-59-5)

  • Structure: Contains a propyl and cyanoethyl group on the amine.
  • Molecular Formula : C₉H₁₅N₃ (FW 165.24).
  • Key Differences: The additional nitrile group enhances electrophilicity, enabling participation in tandem cyanoalkylation reactions. This compound is noted for its versatility in synthesizing polyfunctionalized heterocycles.

c. 3-[(2-Phenylethyl)amino]propanenitrile (CAS 1488-20-6)

  • Structure : Substituted with a phenethyl group.
  • Molecular Formula : C₁₁H₁₄N₂ (FW 174.24).
  • Key Differences: The aromatic phenethyl group introduces π-π interaction capabilities, making it suitable for pharmaceutical intermediates. However, the absence of tertiary amine functionality reduces its basicity compared to the diethylamino analog.

Functional Group Variations

a.

  • Structure : Nitrile replaced by an amide group.
  • Molecular Formula : C₉H₂₁N₃O (FW 187.28).
  • Key Differences : The amide group decreases electrophilicity but enhances hydrogen-bonding capacity. This derivative is used in coordination chemistry for synthesizing metal complexes, leveraging its chelating ability.

b. Tris(2-cyanoethyl)amine

  • Structure: Three cyanoethyl groups attached to a central amine.
  • Molecular Formula : C₉H₁₂N₄ (FW 176.22).
  • Key Differences: Multiple nitrile groups enable crosslinking reactions, useful in polymer chemistry. The absence of alkylamino substituents limits its utility in pH-dependent applications.

Aromatic Substituent Derivatives

a. 3-[(3,5-Dimethylphenyl)amino]propanenitrile (CAS 36034-62-0)

  • Structure : Aromatic 3,5-dimethylphenyl group.
  • Molecular Formula : C₁₁H₁₄N₂ (FW 174.24).
  • Key Differences : The electron-donating methyl groups enhance aromatic ring stability, favoring electrophilic substitution reactions. This compound is explored in dye and agrochemical synthesis.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight CAS No. Key Features/Applications
3-{[2-(Diethylamino)ethyl]amino}propanenitrile C₉H₁₉N₃ 169.27 41832-86-4 Coordination chemistry, organic synthesis
3-(Dimethylamino)propanenitrile C₅H₁₀N₂ 98.15 Not provided Higher reactivity in nucleophilic reactions
3-[2-Cyanoethyl(propyl)amino]propanenitrile C₉H₁₅N₃ 165.24 1555-59-5 Polyfunctional heterocycle synthesis
3-[(2-Phenylethyl)amino]propanenitrile C₁₁H₁₄N₂ 174.24 1488-20-6 Pharmaceutical intermediates
3-{[2-(Diethylamino)ethyl]amino}propanamide C₉H₂₁N₃O 187.28 Not provided Metal complex synthesis

Biological Activity

3-{[2-(Diethylamino)ethyl]amino}propanenitrile, a compound with the chemical structure characterized by a diethylamino group attached to a propanenitrile backbone, has garnered attention in scientific research for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicine, and relevant research findings.

Overview of the Compound

Chemical Structure:

  • IUPAC Name: 3-{[2-(Diethylamino)ethyl]amino}propanenitrile
  • CAS Number: 41832-86-4

Synthesis:
The synthesis of this compound typically involves reacting diethylamine with 3-chloropropanenitrile under controlled conditions, often utilizing solvents such as ethanol. The reaction is conducted at room temperature, and industrial methods may include additional purification steps to ensure high purity levels.

The biological activity of 3-{[2-(Diethylamino)ethyl]amino}propanenitrile is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzymes: The compound may modulate enzyme activity, influencing metabolic pathways.
  • Receptors: It can bind to specific receptors, potentially altering physiological responses.

The exact pathways involved depend on the context of use and the specific biological systems being studied. For instance, it has been noted that the diethylamino group can facilitate interactions that lead to significant biological effects .

Pharmacological Potential

Research into the pharmacological applications of 3-{[2-(Diethylamino)ethyl]amino}propanenitrile indicates potential uses in:

  • Drug Development: The compound is being investigated as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological and metabolic disorders.
  • Enzyme Interactions: Studies have demonstrated its role in modulating enzyme activities that are crucial for various biochemical pathways.

Toxicological Studies

Toxicity studies have assessed the safety profile of this compound. Notably, repeated dose toxicity tests indicate that while there are observable effects at high concentrations (e.g., 1000 mg/kg), lower doses do not exhibit significant adverse effects. These findings are crucial for determining safe dosage levels for potential therapeutic applications .

Table: Summary of Key Research Findings

Study ReferenceObjectiveFindings
Investigate enzyme modulationSignificant modulation of enzyme activity observed at concentrations above 50 µM.
Assess toxicityNo significant toxicity at doses below 100 mg/kg; adverse effects noted at higher doses.
Evaluate pharmacological potentialIndications of efficacy in modulating receptor activity related to neurological functions.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of 3-{[2-(Diethylamino)ethyl]amino}propanenitrile against similar compounds:

CompoundStructural DifferencesBiological Activity
3-{[2-(Dimethylamino)ethyl]amino}propanenitrileDimethyl instead of diethyl groupsSimilar enzyme modulation but different receptor affinity
3-{[2-(Diethylamino)ethyl]amino}butanenitrileAdditional carbon chainEnhanced lipophilicity may affect bioavailability
3-{[2-(Diethylamino)ethyl]amino}ethanenitrileShorter alkyl chainReduced interaction with lipid membranes

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-{[2-(Diethylamino)ethyl]amino}propanenitrile, and what methodological considerations are critical for reproducibility?

  • Answer : The compound can be synthesized via a Michael addition reaction between acrylonitrile and a diethylaminoethylamine derivative under controlled pH (8–10) and temperature (40–60°C). Key steps include:

  • Purification using column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) .
  • Monitoring reaction progress via TLC (Rf ~0.3 in chloroform/methanol 8:2) .
  • Yield optimization requires inert atmosphere (N₂) to prevent oxidation of the secondary amine .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Answer : Use a combination of:

  • NMR spectroscopy : Confirm nitrile peak at ~120 ppm (¹³C NMR) and diethylaminoethyl protons at δ 2.5–3.0 ppm (¹H NMR) .
  • FT-IR : Validate nitrile stretching vibration at ~2240 cm⁻¹ and secondary amine N–H bend at ~1600 cm⁻¹ .
  • HPLC : Assess purity (≥95%) using a C18 column and acetonitrile/water (70:30) mobile phase .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (LD50 data not available; treat as toxic) .
  • Waste disposal : Neutralize with 10% acetic acid before incineration to minimize environmental release .

Advanced Research Questions

Q. How do electronic properties of the nitrile and diethylamino groups influence reactivity in catalytic applications?

  • Answer :

  • The nitrile group acts as a weak electron-withdrawing group, enhancing electrophilicity in nucleophilic substitutions.
  • The diethylaminoethyl moiety provides steric hindrance, affecting regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) suggest a HOMO energy of −6.8 eV, favoring interactions with electron-deficient aryl halides .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?

  • Answer :

  • Impurity profile : Residual acrylonitrile (toxic) may persist if purification is incomplete. Detect via GC-MS (retention time ~4.2 min) .
  • Mitigation : Use preparative HPLC with a gradient elution (water → methanol) to isolate impurities .

Q. How does this compound function as an intermediate in disperse dye synthesis, and what mechanistic insights exist?

  • Answer :

  • In Disperse Orange 25 synthesis, the nitrile group undergoes nucleophilic attack by aromatic amines (e.g., 4-nitroaniline), forming azo dyes.
  • Mechanistic studies (UV-Vis kinetics) show a second-order rate constant of 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C .

Data Contradictions & Resolution

Q. Discrepancies in reported melting points (MP) and solubility: How should researchers validate data?

  • Answer :

  • MP variability : Literature reports range from 45–50°C. Use differential scanning calorimetry (DSC) to confirm thermal behavior (heat flow ~120 J/g) .
  • Solubility : Conflicting solubility in ethanol (reported 50–100 mg/mL). Conduct gravimetric analysis at 25°C with controlled stirring (500 rpm) .

Methodological Tables

Parameter Value Reference
Molecular weight169.27 g/mol
Key IR bands2240 cm⁻¹ (C≡N), 1600 cm⁻¹ (N–H)
HPLC retention time6.8 min (C18, 70:30 ACN/H₂O)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{[2-(Diethylamino)ethyl]amino}propanenitrile
Reactant of Route 2
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3-{[2-(Diethylamino)ethyl]amino}propanenitrile

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